Darexaban maleato

Descripción general

Descripción

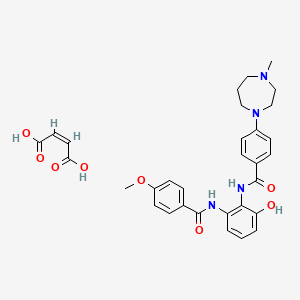

Darexaban maleato, también conocido como YM150, es un inhibidor directo del factor Xa. Fue desarrollado por Astellas Pharma como un fármaco experimental con propiedades anticoagulantes y antitrombóticas. El compuesto se investigó principalmente por su potencial para prevenir la tromboembolia venosa después de una cirugía ortopédica mayor, el accidente cerebrovascular en pacientes con fibrilación auricular y posiblemente eventos isquémicos en el síndrome coronario agudo .

Aplicaciones Científicas De Investigación

Química: Sirve como un compuesto modelo para estudiar los inhibidores del factor Xa y sus interacciones con los objetivos biológicos.

Biología: El compuesto se utiliza en la investigación para comprender los mecanismos de la coagulación sanguínea y el papel del factor Xa en las enfermedades trombóticas.

Medicina: Darexaban maleato se ha investigado por su potencial para prevenir eventos tromboembólicos en pacientes que se someten a cirugías mayores o que tienen fibrilación auricular.

Industria: Los métodos de síntesis y producción del compuesto son de interés para la industria farmacéutica para desarrollar nuevos fármacos anticoagulantes

Mecanismo De Acción

Darexaban maleato ejerce sus efectos inhibiendo directamente el factor Xa, un factor esencial de la coagulación sanguínea responsable de la iniciación de la cascada de coagulación. El factor Xa escinde la protrombina a su forma activa trombina, que luego convierte el fibrinógeno soluble en fibrina insoluble y activa las plaquetas. Al inhibir el factor Xa, this compound previene la formación de coágulos sanguíneos y reduce el riesgo de eventos tromboembólicos .

Análisis Bioquímico

Biochemical Properties

Darexaban Maleate interacts with factor Xa, a key enzyme in the coagulation cascade . It inhibits the action of factor Xa, which is responsible for the conversion of prothrombin to its active form, thrombin . This interaction prevents the conversion of soluble fibrinogen to insoluble fibrin and the activation of platelets .

Cellular Effects

Darexaban Maleate, by inhibiting factor Xa, influences cell function by preventing the formation of blood clots . This has a significant impact on cellular processes related to coagulation and thrombosis .

Molecular Mechanism

The molecular mechanism of action of Darexaban Maleate involves the inhibition of factor Xa . By binding to factor Xa, Darexaban Maleate prevents the cleavage of prothrombin to thrombin, thereby inhibiting the coagulation cascade .

Temporal Effects in Laboratory Settings

It is known that Darexaban Maleate is rapidly absorbed and extensively metabolized in the liver to its active metabolite, darexaban glucuronide (YM-222714), during first pass metabolism via glucuronidation .

Metabolic Pathways

Darexaban Maleate is involved in the coagulation cascade metabolic pathway . It interacts with factor Xa, an enzyme in this pathway . The metabolism of Darexaban Maleate also occurs in the liver and to a lesser extent in the small intestine .

Transport and Distribution

It is known that Darexaban Maleate is rapidly absorbed and metabolized in the liver .

Subcellular Localization

Given its role as a factor Xa inhibitor, it is likely to be found where the coagulation cascade occurs, which is typically within the blood plasma .

Métodos De Preparación

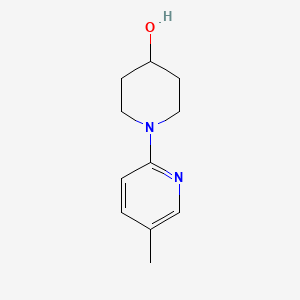

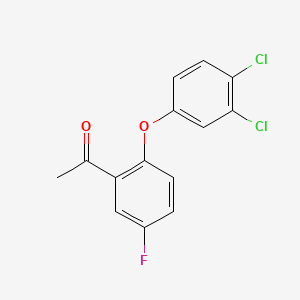

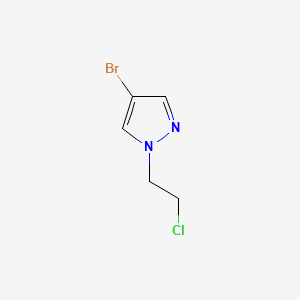

La síntesis de Darexaban maleato implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de grupos funcionales. La ruta sintética clave incluye la formación de N-[2-hidroxi-6-(4-metoxibenzamido)fenil]-4-(4-metil-1,4-diazepan-1-il)benzamida. Las condiciones de reacción generalmente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar el rendimiento del producto deseado .

Análisis De Reacciones Químicas

Darexaban maleato se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales, lo que lleva a diferentes derivados.

Sustitución: Las reacciones de sustitución, como la sustitución nucleofílica, se pueden utilizar para introducir nuevos grupos funcionales en la molécula.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

Darexaban maleato pertenece a la clase de compuestos orgánicos conocidos como benzanilidas. Compuestos similares incluyen:

Rivaroxabán: Otro inhibidor directo del factor Xa utilizado como anticoagulante.

Apixabán: Un inhibidor del factor Xa con propiedades anticoagulantes similares.

Edoxabán: Otro miembro de la clase de inhibidores del factor Xa utilizado para prevenir eventos tromboembólicos.

En comparación con estos compuestos, this compound tiene características estructurales y propiedades farmacocinéticas únicas que se exploraron durante su desarrollo. su desarrollo se interrumpió en septiembre de 2011 debido a las mayores tasas de sangrado observadas en los ensayos clínicos .

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O4.C4H4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20;5-3(6)1-2-4(7)8/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMPMUVISXATBH-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365462-24-4 | |

| Record name | Benzamide, N-[2-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-3-hydroxyphenyl]-4-methoxy-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365462-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darexaban maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365462244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAREXABAN MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03RTP2436R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Darexaban maleate, and how does its metabolism impact its activity?

A1: Darexaban maleate is a direct Factor Xa inhibitor, meaning it directly blocks the activity of Factor Xa, a key enzyme in the coagulation cascade. [, ] This inhibition prevents the conversion of prothrombin to thrombin, ultimately reducing the formation of blood clots. [] Interestingly, Darexaban maleate is rapidly metabolized in the liver and intestine to Darexaban glucuronide, primarily by UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 in the liver and UGT1A10 in the intestine. [] Importantly, Darexaban glucuronide exhibits equipotent pharmacological activity to Darexaban maleate itself, acting as the major active metabolite in the body. [, ]

Q2: How is Darexaban glucuronide, the active metabolite of Darexaban maleate, further metabolized in the body?

A2: While Darexaban glucuronide is the primary active form, it undergoes further metabolism, primarily N-oxidation, in the liver. [] This reaction is mainly catalyzed by Flavin-containing monooxygenase 3 (FMO3). [] The resulting Darexaban glucuronide N-oxides are considered minor metabolites and are eventually excreted. [] Understanding this metabolic pathway is crucial for assessing the drug's overall efficacy and duration of action.

Q3: How is Darexaban maleate absorbed and eliminated from the body following oral administration?

A3: Following oral administration, Darexaban maleate is rapidly absorbed, reaching peak blood and plasma concentrations within approximately 45 minutes. [] The absorption of Darexaban maleate from the gastrointestinal tract is estimated to be at least 50%. [] Excretion of the drug and its metabolites occurs relatively equally through feces (51.9%) and urine (46.4%) within 168 hours post-administration. [] This balanced excretion profile suggests the involvement of both renal and hepatic pathways in the elimination of Darexaban maleate and its metabolites.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)

![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)

![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)

![Thieno[2',3':3,4]cyclopenta[1,2-b]azirene](/img/structure/B585055.png)